Carboxyrhodamine 110-PEG3-Azide
Overview
Description
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye that is widely used in various scientific applications. This compound is known for its excellent photostability and solubility, making it a superior alternative to other green fluorescent dyes. It has an excitation maximum at 501 nm and an emission maximum at 525 nm, which makes it suitable for use with the 488 nm spectral line of the argon ion laser commonly used in confocal laser-scanning microscopy .
Mechanism of Action
Target of Action
Carboxyrhodamine 110-PEG3-Azide is primarily used as a green fluorescent marker . It is designed to target alkyne-tagged biomolecules . The azide group in the compound enables it to react with terminal alkynes via a copper-catalyzed click reaction (CuAAC) .
Mode of Action
The compound interacts with its targets through a process known as “click chemistry”. Specifically, it reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole . It can also react with strained cyclooctyne via a copper-free click chemistry reaction .
Biochemical Pathways
It’s known that the compound is used for imaging of alkyne-tagged biomolecules , suggesting its involvement in visualizing biochemical processes.
Pharmacokinetics
It’s known that the compound has better solubility than the parent dye carboxyrhodamine , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the production of a green fluorescence . This fluorescence is used for imaging of alkyne-tagged biomolecules . The compound is photostable and its fluorescence is completely insensitive to pH between 4 and 9 .
Action Environment
The action of this compound is influenced by environmental factors such as pH and light. The compound is highly stable under both acidic and basic conditions . Its fluorescence is an excellent match to the intense 488 nm spectral line of the argon ion laser commonly used in many confocal laser-scanning microscopes .
Biochemical Analysis
Biochemical Properties
Carboxyrhodamine 110-PEG3-Azide is used for imaging of alkyne-tagged biomolecules . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled . The conjugate has better solubility than the parent dye carboxyrhodamine .
Cellular Effects
This compound is suitable for confocal laser scanning microscopy . Its fluorescence is completely insensitive to pH between 4 and 9 . It is photostable and more photostable than any other known green fluorescent dyes including Alexa 488 .
Molecular Mechanism
This compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free “click chemistry” reaction to form a stable triazole .
Temporal Effects in Laboratory Settings
This compound and its derivatives are highly stable under both acidic and basic conditions . Unlike Alexa 488, which is readily degraded under alkaline condition, carboxyrhodamine 110 and its derivatives are highly stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxyrhodamine 110-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and reduces steric hindrance, while the azide group enables click chemistry reactions. The synthesis typically involves the following steps:
- Activation of carboxyrhodamine 110 with a coupling reagent.
- Conjugation with a PEG spacer.
- Introduction of the azide group through a substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a solid form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Carboxyrhodamine 110-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are used to conjugate the dye with various biomolecules containing alkyne groups .
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can be performed under mild conditions, making it suitable for sensitive biological applications.
Major Products: The major products of these reactions are stable triazole-linked conjugates, which are used for labeling and imaging applications in biological research .
Scientific Research Applications
Carboxyrhodamine 110-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biomolecules.
Medicine: Utilized in diagnostic assays and drug delivery studies to visualize the distribution and localization of therapeutic agents.
Comparison with Similar Compounds
Carboxyrhodamine 110-PEG3-Azide is unique due to its combination of photostability, solubility, and compatibility with click chemistry. Similar compounds include:
Carboxyrhodamine 110 Azide: Another green fluorescent dye with similar properties but without the PEG spacer, which may result in lower solubility and higher steric hindrance.
Alexa Fluor 488: A widely used green fluorescent dye that is less photostable and more sensitive to pH changes compared to this compound.
Fluorescein Isothiocyanate (FITC): Another green fluorescent dye that is less photostable and has a narrower pH stability range.
This compound stands out due to its superior stability under various conditions and its versatility in click chemistry applications.
Properties
CAS No. |
1536327-95-3 |
---|---|
Molecular Formula |
C29H30N6O7 |
Molecular Weight |
574.59 |
IUPAC Name |
2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI Key |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES |
[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carboxyrhodamine 110-PEG3-Azide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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